molecular formula C6H8F3NO2 B13150285 (3R)-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid

(3R)-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid

Cat. No.: B13150285
M. Wt: 183.13 g/mol
InChI Key: VEUBBZBEISLEIY-RXMQYKEDSA-N
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Description

(3R)-3-(Trifluoromethyl)pyrrolidine-3-carboxylic acid is a chiral compound featuring a pyrrolidine ring substituted with a trifluoromethyl group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3R)-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid typically involves the following steps:

    Starting Material: The synthesis often begins with a suitable pyrrolidine derivative.

    Introduction of Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonium salts under conditions that promote nucleophilic substitution.

    Formation of Carboxylic Acid: The carboxylic acid group can be introduced through oxidation reactions, often using oxidizing agents like potassium permanganate or chromium trioxide.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Trifluoromethyl iodide, trifluoromethyl sulfonium salts.

Major Products:

  • Oxidized derivatives of the pyrrolidine ring.
  • Reduced forms of the carboxylic acid group.
  • Substituted derivatives with various functional groups replacing the trifluoromethyl group.

Scientific Research Applications

(3R)-3-(Trifluoromethyl)pyrrolidine-3-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.

    Industry: Utilized in the development of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of (3R)-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact with hydrophobic pockets in proteins and enzymes. This can lead to modulation of enzyme activity, receptor binding, and other biological effects.

Comparison with Similar Compounds

Uniqueness: (3R)-3-(Trifluoromethyl)pyrrolidine-3-carboxylic acid is unique due to its chiral nature and the presence of both a trifluoromethyl group and a carboxylic acid group on a pyrrolidine ring. This combination of features imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C6H8F3NO2

Molecular Weight

183.13 g/mol

IUPAC Name

(3R)-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid

InChI

InChI=1S/C6H8F3NO2/c7-6(8,9)5(4(11)12)1-2-10-3-5/h10H,1-3H2,(H,11,12)/t5-/m1/s1

InChI Key

VEUBBZBEISLEIY-RXMQYKEDSA-N

Isomeric SMILES

C1CNC[C@]1(C(=O)O)C(F)(F)F

Canonical SMILES

C1CNCC1(C(=O)O)C(F)(F)F

Origin of Product

United States

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